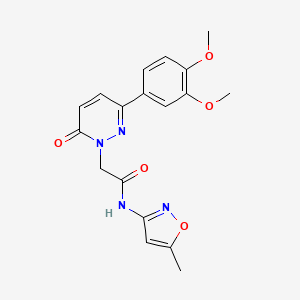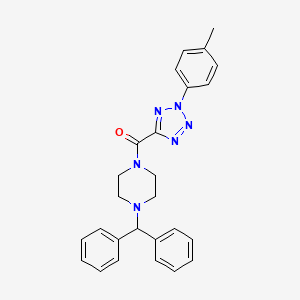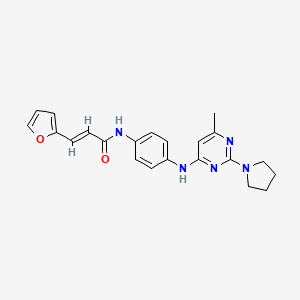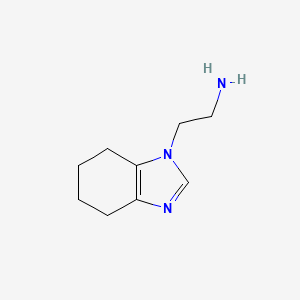![molecular formula C21H13N3O4 B2678629 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde CAS No. 355400-54-3](/img/structure/B2678629.png)
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is a complex organic compound that features a quinoxaline moiety linked to a benzaldehyde group through a phenoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The nitro group is then introduced via nitration, and the phenoxy linkage is formed through a nucleophilic aromatic substitution reaction . Finally, the benzaldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The nitro group may also play a role in the compound’s bioactivity, possibly through redox reactions or interactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[2-amino-4-(quinoxalin-2-yl)phenoxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
Bis(quinoxalin-2-yl)phenoxy derivatives: Compounds with two quinoxaline moieties linked through a phenoxy bridge.
Uniqueness
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is unique due to the presence of both a nitro group and a quinoxaline moiety, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(2-nitro-4-quinoxalin-2-ylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c25-13-14-5-8-16(9-6-14)28-21-10-7-15(11-20(21)24(26)27)19-12-22-17-3-1-2-4-18(17)23-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKWXGJVLVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2678557.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)


![N-[(2-methoxyphenyl)methyl]-2-[8-(4-methylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2678564.png)
![8-(3,5-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678567.png)
![1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one](/img/structure/B2678568.png)
![7-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2678569.png)
